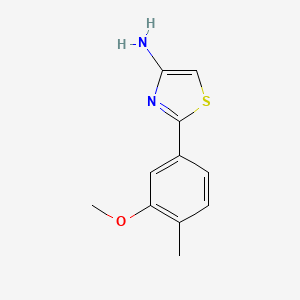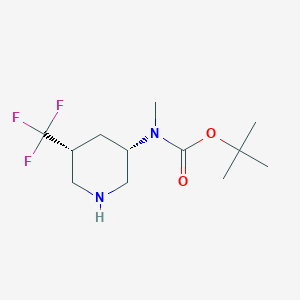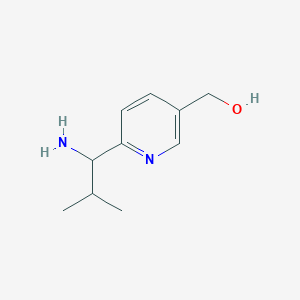![molecular formula C15H25BO2 B12981600 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B12981600.png)
4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane is a boron-containing compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The spiro structure imparts rigidity and stability to the molecule, making it a valuable building block in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable spirocyclic precursor. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a spiro[3.5]non-6-en-7-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The spirocyclic moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in dry ether or THF.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The spiro structure enhances the stability and bioavailability of the compound, facilitating its delivery to the target sites.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborinane
- 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborane
Uniqueness
The uniqueness of this compound lies in its spiro structure, which imparts rigidity and stability to the molecule. This structural feature enhances its utility in various applications, particularly in the synthesis of complex organic molecules and advanced materials. Additionally, the boron center provides unique reactivity, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C15H25BO2 |
|---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[3.5]non-7-en-7-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H25BO2/c1-13(2)14(3,4)18-16(17-13)12-6-10-15(11-7-12)8-5-9-15/h6H,5,7-11H2,1-4H3 |
InChI Key |
NWKGWNUIVAGLHJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCC3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


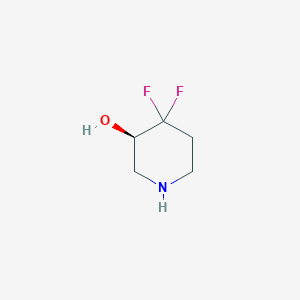
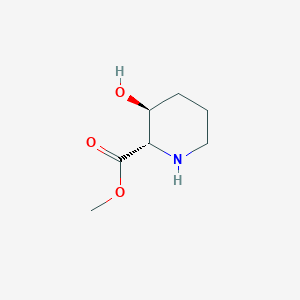
![6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine](/img/structure/B12981531.png)
![(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12981534.png)
![2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine](/img/structure/B12981542.png)
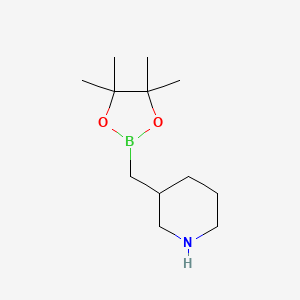
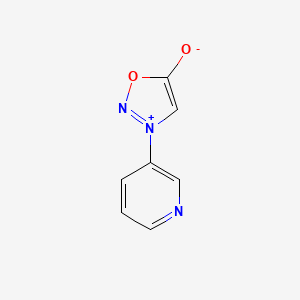
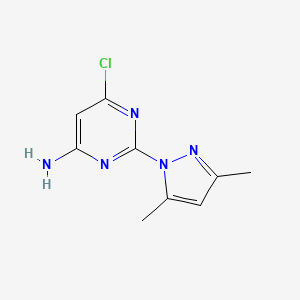
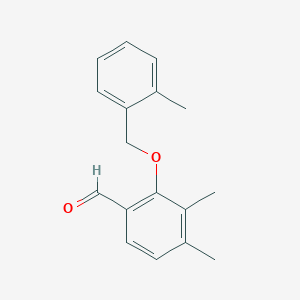
![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12981572.png)
